molecular formula C19H14F4N2O2 B11640113 4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol

4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol

Cat. No.: B11640113
M. Wt: 378.3 g/mol
InChI Key: SJKMRRREKUQGFE-UHFFFAOYSA-N
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Description

4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol is a complex organic compound with a molecular formula of C19H14F4N2O2 and a molecular weight of 378.32 g/mol . This compound features a phenol group substituted with a methoxy group and a pyrimidinyl group, which is further substituted with a phenyl group and a tetrafluoroethyl group. The presence of these functional groups imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of 4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the phenyl group: This step typically involves a Friedel-Crafts alkylation reaction.

    Addition of the tetrafluoroethyl group: This can be done using a fluorinating agent such as tetrafluoroethylene.

    Attachment of the methoxy group: This is usually achieved through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

    Final coupling with the phenol group: This step involves the coupling of the synthesized intermediate with phenol under suitable conditions

Chemical Reactions Analysis

4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrimidine ring can interact with nucleic acids and proteins. The tetrafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H14F4N2O2

Molecular Weight

378.3 g/mol

IUPAC Name

4-methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol

InChI

InChI=1S/C19H14F4N2O2/c1-27-12-7-8-15(26)13(9-12)14-10-16(19(22,23)18(20)21)25-17(24-14)11-5-3-2-4-6-11/h2-10,18,26H,1H3

InChI Key

SJKMRRREKUQGFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C2=CC(=NC(=N2)C3=CC=CC=C3)C(C(F)F)(F)F

Origin of Product

United States

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